1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[4-(1,3-thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-12-2-1-8-15(12)10-3-5-11(6-4-10)17-13-14-7-9-18-13/h7,9-11H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLUPNXSVHRSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one typically involves the formation of the thiazole ring followed by its attachment to a cyclohexyl group and subsequent coupling with a pyrrolidinone moiety. Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclohexyl Attachment: The thiazole ring is then reacted with cyclohexyl derivatives under conditions that promote nucleophilic substitution.
Coupling with Pyrrolidinone: The final step involves coupling the thiazole-cyclohexyl intermediate with pyrrolidinone using reagents such as coupling agents or catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives of the pyrrolidinone ring.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Structural and Functional Differences
- Cyclohexyl vs. In contrast, phenyl-substituted derivatives (e.g., ’s compounds) prioritize aromatic π-π interactions for target binding, which could favor receptor antagonism .
- Thiazol-2-yloxy vs. Thiazol-2-yl : The ether linkage in the target compound introduces an oxygen atom, increasing polarity and possibly reducing metabolic stability compared to direct thiazole-phenyl bonds .
- Macrocyclic vs. Small-Molecule Design : Pluvicto® incorporates a macrocyclic chelator for radiometal binding, diverging entirely in application (targeted radiotherapy vs. small-molecule drug design). However, both share cyclohexyl motifs, highlighting the versatility of this group in diverse pharmacological contexts.
Hypothetical Bioactivity and Physicochemical Properties
- Lipophilicity : The cyclohexyl-thiazole ether motif may yield a logP value intermediate between phenyl-thiazole analogs (more lipophilic) and polar macrocycles like Pluvicto®.
- Target Selectivity: Thiazole rings are known to inhibit kinases and proteases. The target compound’s cyclohexyl group could sterically hinder off-target interactions, improving selectivity compared to less rigid analogs .
Biological Activity
1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one is a chemical compound with a unique structural configuration that includes a pyrrolidinone ring, a cyclohexyl group, and a thiazole moiety. Its molecular formula is C13H18N2O2S, and it has a molecular weight of 266.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Structure and Properties
The structural characteristics of 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one contribute significantly to its biological activity. The presence of the thiazole ring is particularly noteworthy as thiazoles are known for their diverse biological properties. The compound's ability to undergo various chemical reactions—such as nucleophilic substitutions and electrophilic reactions—enhances its potential for developing derivatives with improved pharmacological profiles.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, thiazole derivatives have been documented to possess antibacterial and antifungal activities. Preliminary studies on 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one suggest similar potential; however, specific data on its antimicrobial efficacy remain limited. Further investigations are warranted to establish its effectiveness against various pathogens.
Anti-inflammatory Properties
The compound's structure may also confer anti-inflammatory effects. Thiazole-containing compounds have been reported to exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines . Although direct studies on 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one are scarce, the existing literature supports the hypothesis that it may similarly modulate inflammatory responses.
Antitumor Activity
The thiazole moiety is commonly associated with anticancer activity. Research has shown that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . While specific studies on the antitumor effects of 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one are not yet available, its structural similarities to known anticancer agents suggest potential in this area.
Structure-Activity Relationship (SAR)
Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its pharmacological properties. The presence of the pyrrolidinone ring and thiazole moiety plays a significant role in enhancing interactions with biological targets. The three-dimensional structure of such compounds often leads to better binding affinities with proteins involved in disease processes .
Q & A
Q. What are the optimal synthetic routes for 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one, and how do reaction conditions affect yield?
- Methodological Answer : Two primary approaches can be adapted from analogous pyrrolidinone-thiazole systems:
- Nucleophilic substitution : Reacting a cyclohexanol derivative (e.g., 4-hydroxycyclohexylpyrrolidin-2-one) with 2-mercaptothiazole under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) . Yields may vary based on steric hindrance and leaving group reactivity.
- Cross-coupling : Palladium-catalyzed coupling of a halogenated cyclohexylpyrrolidinone with a thiazole boronic acid derivative. Catalyst choice (e.g., Suzuki-Miyaura conditions) and solvent polarity significantly influence efficiency .
- Yield Optimization : Evidence from similar systems shows yields ranging from 59% to 85% depending on halogen substituents (iodo vs. bromo) and temperature control .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use , , and (if fluorinated intermediates) NMR to confirm regiochemistry. For example, coupling constants in NMR can distinguish axial vs. equatorial substituents on the cyclohexane ring .
- HRMS : High-resolution mass spectrometry validates molecular formula, with discrepancies ≤2 ppm indicating purity. For instance, in related pyrrolidinones, HRMS (ESI+) confirmed masses within 0.1 m/z error .
- HPLC/SFC : Chiral stationary phases (e.g., Daicel Chiralpak® columns) resolve enantiomers, with retention time differences ≥1.5 min indicating successful separation .
Advanced Research Questions
Q. How can catalytic systems enhance the synthesis of the thiazole-pyrrolidinone scaffold?
- Methodological Answer :
- Iron Catalysis : Fe(dibm) (iron tris(dibenzoylmethanate)) enables radical-mediated C–C bond formation, as shown in cyclohexene-pyrrolidinone functionalization (60°C, EtOH, 15 mol% catalyst load). This method avoids stoichiometric metal reagents and improves atom economy .
- Enantioselective Catalysis : Chiral auxiliaries or asymmetric hydrogenation (e.g., using Ru-BINAP complexes) can induce stereochemistry in the pyrrolidinone ring. Evidence from β-aryl-γ-lactam syntheses highlights >90% ee with Heck–Matsuda desymmetrization .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents on the cyclohexane ring (e.g., 4-position) hinder coupling efficiency. For example, tert-butyl groups reduce Pd catalyst accessibility, lowering yields by ~30% compared to methyl substituents .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the thiazole ring accelerate oxidative addition in Suzuki-Miyaura reactions, while electron-donating groups (e.g., methoxy) require higher temperatures (80–100°C) .
Q. What strategies resolve contradictions in biological activity data for thiazole-containing compounds?
- Methodological Answer :
- Dose-Response Curves : Reproducibility issues may arise from impurity interference. Repurify via flash chromatography (SiO, hexane/EtOAc gradient) and retest IC values in triplicate .
- Target Selectivity : Use computational docking (e.g., AutoDock Vina) to validate binding poses. For example, thiazole-oxygen hydrogen bonding to kinase active sites correlates with nM-level inhibition in kinase assays .
Data Analysis & Optimization
Q. How should researchers address low yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Trapping : Quench reaction aliquots at each step (e.g., TLC monitoring) to identify bottlenecks. For instance, cyclohexanol oxidation to ketone intermediates often stalls due to overoxidation; switching to TEMPO/NaClO conditions improves control .
- Scale-Up Adjustments : Pilot reactions (1 mmol scale) may not translate to larger scales (10 mmol). Use Dean-Stark traps for azeotropic water removal in condensation steps to prevent hydrolysis .
Q. What computational tools aid in predicting regioselectivity for thiazole functionalization?
- Methodological Answer :
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) predict electrophilic aromatic substitution sites. For example, C5 of thiazole is more reactive than C2 in nitration reactions due to lower activation energy (ΔG = 18.2 vs. 24.7 kcal/mol) .
- Machine Learning : Train models on PubChem data (e.g., reaction SMILES) to forecast optimal conditions for new derivatives. Random forest algorithms achieve >80% accuracy in predicting Pd-catalyzed coupling yields .
Safety & Handling
Q. What are the best practices for handling reactive intermediates during synthesis?
- Methodological Answer :
- Air-Sensitive Reagents : Store thiazole boronic acids under argon and use Schlenk lines for transfers. Degas solvents (e.g., THF) via freeze-pump-thaw cycles to prevent radical quenching .
- Toxic Byproducts : Monitor for HS release during thiazole syntheses using lead acetate test strips. Scrub exhaust gases with NaOH traps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
